7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXBIJBHLOLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe final step involves the addition of the sulfanyl group under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs and their biological profiles is presented below:
Table 1: Structural and Functional Comparison of 7,8-Disubstituted Purine-2,6-Diones
Key Structural and Functional Insights
Substituent Effects on TRPC5 Modulation :
- The 4-chlorobenzyl group at position 7 (shared with HC608 and HC070) correlates with high TRPC5 affinity . However, the target compound’s 8-sulfanyl group may reduce potency compared to HC608’s 8-trifluoromethoxy substituent, which enhances electron-deficient π-π interactions .
PDE Inhibition vs. TRP Channel Selectivity :
- Unlike pan-PDE inhibitors (e.g., Compound 832), the target compound’s 8-sulfanyl group and allyl chain may shift activity toward ion channel modulation. This is supported by HC070’s anxiolytic effects, which are absent in PDE-focused analogs .
Synthetic Accessibility :
- Bromo or chloro substituents at position 8 (e.g., Compound 6, 8-Chloro-1,3,7-trimethyl) enable efficient cross-coupling reactions for diversification . The target compound’s sulfanyl group, however, requires thiol-ene or nucleophilic substitution strategies .
Metabolic Stability: The 4-chlorobenzylsulfanyl group may improve metabolic stability compared to amino-substituted analogs (e.g., Compound 27 in ), which are prone to oxidative deamination.
Biological Activity
7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has gained attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
The molecular formula of this compound is with a molecular weight of approximately 356.44 g/mol. The structure includes an allyl group and a chlorobenzyl sulfanyl moiety which contribute to its biological activity.
Antiviral Activity
Research indicates that derivatives of purines exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication by targeting viral enzymes or cellular receptors involved in the viral life cycle.
Case Study:
In a study examining various purine derivatives for their antiviral efficacy against the herpes simplex virus (HSV), compounds with structural similarities demonstrated IC50 values ranging from 5 to 20 µM. The presence of the chlorobenzyl group was noted to enhance the binding affinity to viral proteins, suggesting a potential mechanism of action through enzyme inhibition .
Antibacterial Activity
The compound also displays antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings:
A recent study evaluated the antibacterial activity of various purine derivatives against a panel of bacteria. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli and 10 µg/mL against S. aureus .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism or viral replication.
- Receptor Modulation : It may also modulate receptors that play critical roles in cellular signaling pathways associated with inflammation and immune response.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound | Structure | Antiviral IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 7-Amino-purine | Structure | 10 | 20 |
| 7-Methylxanthine | Structure | 15 | 25 |
| 7-Allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethylpurine | N/A | 5 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
